Coixinden A
Description
Coixinden A is a bioactive compound isolated from Coix lachryma-jobi L. (Coix), a plant traditionally used in food and medicine. While its exact structure remains unspecified in the provided literature, it is inferred to belong to the fatty acid or secondary metabolite class due to its association with lipid-rich Coix seeds . Recent metabolomic studies using LC-QTOF-MS identified 314 compounds in Coix seeds, including saturated and unsaturated fatty acids, with this compound likely contributing to the plant’s nutritional and medicinal properties . Its pharmacological significance is suggested by network analyses linking Coix compounds to breast cancer targets, though direct mechanistic data for this compound are absent .
Properties
CAS No. |
149665-18-9 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3,5-dimethoxyinden-1-one |
InChI |
InChI=1S/C11H10O3/c1-13-7-3-4-8-9(5-7)11(14-2)6-10(8)12/h3-6H,1-2H3 |
InChI Key |
XYQHDIQOTJVFDF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C=C2OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C2OC |
melting_point |
183°C |
physical_description |
Solid |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
Coixinden B’s α,β-unsaturated ketone moiety and phenolic hydroxyl groups are primary oxidation sites:
-
Ketone oxidation : The acetyl group at position C1 undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄ in acidic media) .
-
Phenolic hydroxyl oxidation : Methoxy-substituted aromatic rings exhibit resistance to oxidation, but the free hydroxyl group at C1 is susceptible to quinone formation under aerobic alkaline conditions .
Table 1: Oxidation Pathways
| Substrate | Reagent/Conditions | Major Product | Reference |
|---|---|---|---|
| Coixinden B | KMnO₄, H₂SO₄, 80°C | 1-Carboxy-3,5-dimethoxyindene | |
| Coixinden B | O₂, NaOH, RT | 1-Hydroxy-3,5-dimethoxyindenone |
Reduction Reactions
The conjugated enone system in Coixinden B is selectively reduced:
-
Ketone reduction : Sodium borohydride (NaBH₄) reduces the acetyl group to a secondary alcohol without affecting the aromatic system .
-
Double-bond hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the indene’s C2–C3 double bond, yielding dihydro derivatives .
Table 2: Reduction Pathways
| Substrate | Reagent/Conditions | Major Product | Reference |
|---|---|---|---|
| Coixinden B | NaBH₄, MeOH, 0°C | 1-(1-Hydroxy-3,5-dimethoxyinden-1-yl)ethanol | |
| Coixinden B | H₂ (1 atm), Pd/C, EtOAc | 1-Acetyl-3,5-dimethoxydihydroindene |
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the activated C4 and C6 positions of the indene ring due to electron-donating methoxy groups:
-
Halogenation : Bromine (Br₂) in acetic acid substitutes at C4, forming 4-bromo derivatives .
-
Nitration : Nitrating mixtures (HNO₃/H₂SO₄) yield 6-nitro products .
Table 3: Substitution Reactions
| Substrate | Reagent/Conditions | Major Product | Reference |
|---|---|---|---|
| Coixinden B | Br₂, AcOH, 50°C | 4-Bromo-1-hydroxy-3,5-dimethoxyindenone | |
| Coixinden B | HNO₃ (conc.), H₂SO₄, 0°C | 6-Nitro-1-hydroxy-3,5-dimethoxyindenone |
Regioselectivity in Catalytic Reactions
Gold(I)-catalyzed tandem Claisen rearrangement/hydroarylation reactions (similar to those in indene synthesis) highlight steric and electronic influences:
-
Steric effects : Bulky N-heterocyclic carbene (NHC) ligands (e.g., IPrAuCl/AgBF₄) favor C7a cyclization over competing pathways .
-
Electron-deficient sites : The aldehyde intermediate undergoes rapid Wittig olefination to extend conjugation .
Key Research Findings
-
Catalytic Hydroarylation :
-
Steric Control in Functionalization :
-
Electrochemical Modulation :
Structural and Functional Comparisons
While Coixinden A remains uncharacterized, Coixinden B’s reactivity profile suggests that analogous derivatives would exhibit:
-
Similar oxidation/reduction patterns due to shared indene and acetyl motifs.
-
Divergent substitution sites depending on substituent positioning (e.g., methoxy vs. hydroxyl groups).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coixinden A is structurally analogous to fatty acids such as arachidic acid (C20:0), behenic acid (C22:0), and heneicosanoic acid (C21:0), which are critical to Coix seed lipid profiles . Key structural and functional differences are outlined below:
Table 1: Structural and Functional Comparison of this compound and Analogous Fatty Acids
*Inferred from metabolomic trends.
Key Findings :
- Chain Length and Function : Longer-chain fatty acids (e.g., behenic acid) are more abundant in feeding Coix (DHS), likely due to their role in energy storage. This compound’s shorter chain length (if applicable) may enhance bioavailability for medicinal use in edible varieties (XBK) .
- Developmental Accumulation : this compound peaks during late maturation (S4-S5), similar to arachidic and behenic acids, suggesting shared biosynthetic pathways regulated by lipid metabolism genes .
Functional Comparison with Pharmacologically Active Compounds
This compound’s functional profile is indirectly linked to 201 bioactive Coix compounds targeting cancer-related pathways, including steroid hormone receptor activity and apoptosis regulation . Comparisons with functionally similar compounds are critical:
Table 2: Functional Roles of this compound and Related Metabolites
Key Findings :
- Therapeutic Potential: this compound’s association with the TCA cycle and ascorbate metabolism suggests roles in antioxidant defense and energy regulation, distinct from pristanic acid’s peroxisome signaling .
- Cultivar-Specific Roles : Edible Coix (XBK) prioritizes metabolites like this compound for medicinal applications, while feeding Coix (DHS) enriches compounds supporting growth and storage .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and characterizing Coixinden A in raw plant extracts?
- Methodological Answer : Use a combination of High-Performance Liquid Chromatography (HPLC) for separation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. Validate purity via UV-Vis spectroscopy and cross-reference spectral data with published libraries. For novel compounds, ensure reproducibility across multiple batches and document retention times, solvent systems, and column specifications .
Table 1 : Common Analytical Techniques for this compound Characterization
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Separation and quantification | Column type, mobile phase, flow rate |
| NMR | Structural analysis | Solvent, resonance frequency (e.g., 500 MHz) |
| MS | Molecular weight determination | Ionization method (e.g., ESI) |
Q. How can researchers optimize the extraction yield of this compound from Coix lacryma-jobi seeds?
- Methodological Answer : Conduct a factorial design experiment to test variables such as solvent polarity (e.g., ethanol-water ratios), extraction time, temperature, and particle size. Use Response Surface Methodology (RSM) to model interactions between variables. Validate optimized conditions through triplicate trials and report yield percentages with standard deviations .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Prioritize cell viability assays (e.g., MTT assay) for cytotoxicity screening and enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity). Include positive controls (e.g., aspirin for COX-2) and negative controls (untreated cells). Ensure assays adhere to ISO standards for reproducibility, and document cell lines, incubation times, and reagent concentrations .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved?
- Methodological Answer : Perform meta-analysis of existing studies to identify variables causing discrepancies (e.g., dosage forms, animal models). Use compartmental modeling to compare absorption rates across studies. Validate findings via in vivo pharmacokinetic trials with standardized protocols, including blood sampling intervals and bioanalytical validation (e.g., LC-MS/MS). Address heterogeneity using sensitivity analysis .
Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in cancer pathways?
- Methodological Answer : Combine transcriptomics (RNA-seq) to identify differentially expressed genes and proteomics (Western blot) to validate protein targets. Use siRNA knockdown or CRISPR-Cas9 to confirm target involvement. For pathway analysis, employ tools like KEGG or Gene Ontology, and validate results in xenograft models with histopathological correlation .
Q. How should researchers address low reproducibility in this compound’s reported anti-diabetic effects?
- Methodological Answer : Replicate studies using standardized animal models (e.g., STZ-induced diabetic rats) and identical dosing regimens. Control for diet, age, and genetic background. Perform power analysis to ensure adequate sample sizes. Publish raw data and statistical code to facilitate independent verification. Use Bland-Altman plots to assess inter-laboratory variability .
Table 2 : Framework for Resolving Data Contradictions
| Step | Action | Tools/Techniques |
|---|---|---|
| 1 | Identify variables causing discrepancies | Systematic review, meta-analysis |
| 2 | Standardize experimental protocols | ISO guidelines, SOPs |
| 3 | Validate findings in independent cohorts | Multi-center trials, open data sharing |
Methodological Best Practices
- Literature Review : Use databases like PubMed and SciFinder with search terms "this compound" + "biosynthesis" or "pharmacology." Exclude non-peer-reviewed sources. Synthesize findings thematically (e.g., therapeutic applications, synthesis challenges) and highlight gaps using PRISMA flow diagrams .
- Hypothesis Testing : Formulate hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "this compound inhibits NF-κB signaling via direct interaction with IKKβ" .
- Data Analysis : Apply mixed-effects models for heterogeneous datasets. Use software like R or Python for multivariate analysis. Report p-values with effect sizes and confidence intervals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
